Hexane-1,2,3,4,5,6-hexol;methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
Hexane-1,2,3,4,5,6-hexol;methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
Vindesine Sulfate is the sulfate salt form of Vindesine. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI)
Vindesine sulfate is an alkaloid sulfate salt. It has a role as an antineoplastic agent. It derives from a vindesine.
Vinblastine derivative with antineoplastic activity against CANCER. Major side effects are myelosuppression and neurotoxicity. Vindesine is used extensively in chemotherapy protocols (ANTINEOPLASTIC COMBINED CHEMOTHERAPY PROTOCOLS).
Vindesine sulfate is an alkaloid sulfate salt. It has a role as an antineoplastic agent. It derives from a vindesine.
Vinblastine derivative with antineoplastic activity against CANCER. Major side effects are myelosuppression and neurotoxicity. Vindesine is used extensively in chemotherapy protocols (ANTINEOPLASTIC COMBINED CHEMOTHERAPY PROTOCOLS).
Brand Name:
Vulcanchem
CAS No.:
59917-39-4
VCID:
VC0192654
InChI:
InChI=1S/C43H55N5O7.C6H14O6.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);3-12H,1-2H2;(H2,1,2,3,4)
SMILES:
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O
Molecular Formula:
C43H57N5O11S
Molecular Weight:
1034.2 g/mol
Hexane-1,2,3,4,5,6-hexol;methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
CAS No.: 59917-39-4
Natural Products
VCID: VC0192654
Molecular Formula: C43H57N5O11S
Molecular Weight: 1034.2 g/mol
CAS No. | 59917-39-4 |
---|---|
Product Name | Hexane-1,2,3,4,5,6-hexol;methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
Molecular Formula | C43H57N5O11S |
Molecular Weight | 1034.2 g/mol |
IUPAC Name | hexane-1,2,3,4,5,6-hexol;methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
Standard InChI | InChI=1S/C43H55N5O7.C6H14O6.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);3-12H,1-2H2;(H2,1,2,3,4) |
Standard InChIKey | YNWLWZCSXNAXCM-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O |
Canonical SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O |
Description | Vindesine Sulfate is the sulfate salt form of Vindesine. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI) Vindesine sulfate is an alkaloid sulfate salt. It has a role as an antineoplastic agent. It derives from a vindesine. Vinblastine derivative with antineoplastic activity against CANCER. Major side effects are myelosuppression and neurotoxicity. Vindesine is used extensively in chemotherapy protocols (ANTINEOPLASTIC COMBINED CHEMOTHERAPY PROTOCOLS). |
Synonyms | 4,5-diaminopentanoic acid 4,5-diaminopentanoic acid dihydrochloride 4,5-diaminopentanoic acid dihydrochloride, (S)-isomer 4,5-diaminopentanoic acid, (S)-isomer 4,5-diaminovaleric acid DAVA |
Reference | Todd, G.C., et al., Toxicol. Environ. Health 1, 843 (1976) Owellen, J.R., et al., Biochem. Pharmacol., 26, 1213 (1977) |
PubChem Compound | 429016 |
Last Modified | Dec 23 2021 |
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